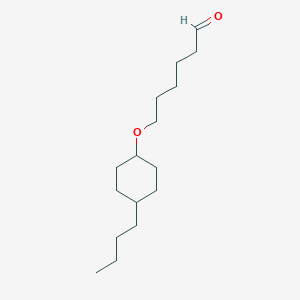
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is a synthetic organic compound characterized by the presence of an allyl group and a dimethylthietan ring attached to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea typically involves the reaction of allyl isocyanate with 2,2-dimethylthietan-3-amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted allyl derivatives.
Aplicaciones Científicas De Investigación
1-Allyl-3-(2,2-dimethylthietan-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea involves its interaction with specific molecular targets. The allyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular components. The urea moiety may also play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Allyl-3-(2,2-dimethylthietan-3-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
1-Allyl-3-(2,2-dimethylthietan-3-yl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.
Uniqueness: 1-Allyl-3-(2,2-dimethylthietan-3-yl)urea is unique due to the presence of both an allyl group and a dimethylthietan ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H16N2OS |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
1-(2,2-dimethylthietan-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C9H16N2OS/c1-4-5-10-8(12)11-7-6-13-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H2,10,11,12) |
Clave InChI |
UJWJVPNQJWFZPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC(=O)NCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



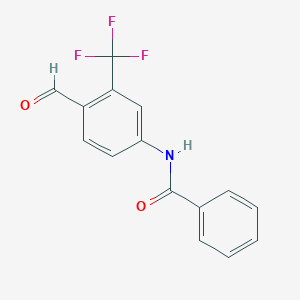
![7-[3-(3-Aminopropyl)pyrrol-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13029206.png)
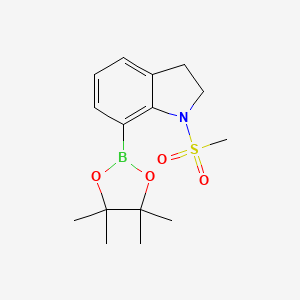
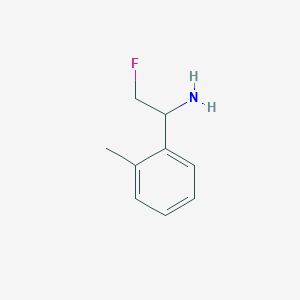
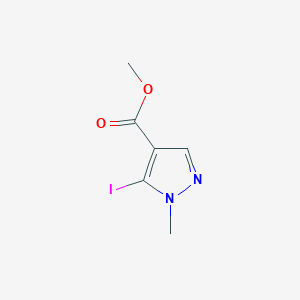
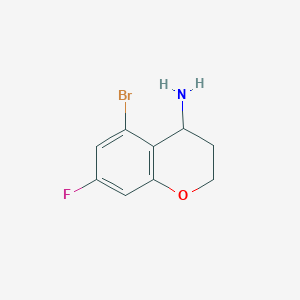
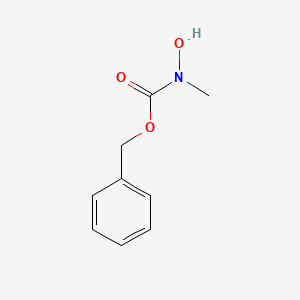
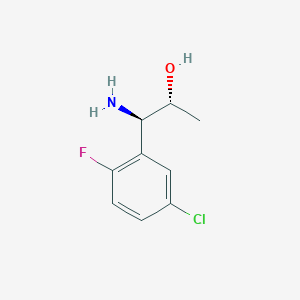

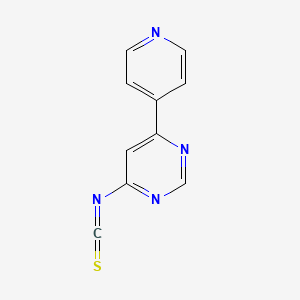
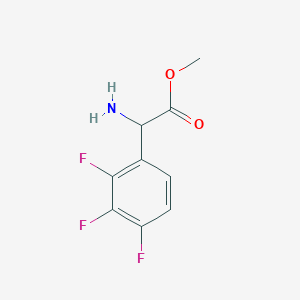
![5-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029257.png)
